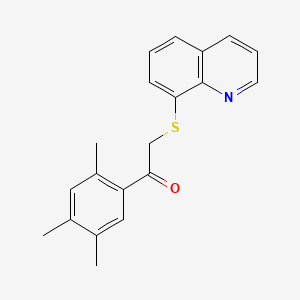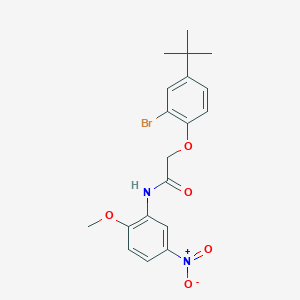![molecular formula C31H18F6O4 B4638648 1,1'-[(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl]bis(2-phenylethane-1,2-dione)](/img/structure/B4638648.png)
1,1'-[(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl]bis(2-phenylethane-1,2-dione)
Overview
Description
1,1’-[(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl]bis(2-phenylethane-1,2-dione) is a complex organic compound characterized by its unique structure, which includes hexafluoropropane and phenylethane-dione groups
Preparation Methods
The synthesis of 1,1’-[(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl]bis(2-phenylethane-1,2-dione) involves multiple steps. One common method includes the reaction of 1,1,1,3,3,3-hexafluoropropane with benzene derivatives under specific conditions. The reaction typically requires a catalyst, such as trivalent chromium supported on carbon, and is conducted at elevated temperatures ranging from 250-400°C . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1,1’-[(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl]bis(2-phenylethane-1,2-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: Halogenation and nitration reactions can introduce halogen or nitro groups into the benzene rings. Common reagents used in these reactions include hydrogen fluoride, chromium (III) chloride, and other standard organic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-[(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl]bis(2-phenylethane-1,2-dione) has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-[(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl]bis(2-phenylethane-1,2-dione) involves its interaction with specific molecular targets. The hexafluoropropane moiety enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The diketone groups can form complexes with metal ions, facilitating catalytic processes and other biochemical interactions .
Comparison with Similar Compounds
Similar compounds to 1,1’-[(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl]bis(2-phenylethane-1,2-dione) include:
1,1,1,3,3,3-Hexafluoropropane: A simpler compound with similar fluorinated properties.
1,1,1,2,3,3-Hexafluoropropane: Another fluorinated compound with different structural features.
1,1,1,3,3,3-Hexafluoropropylamine: Contains a hexafluoropropane group but with an amine functionality. The uniqueness of 1,1’-[(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl]bis(2-phenylethane-1,2-dione) lies in its combination of hexafluoropropane and diketone groups, providing distinct chemical and physical properties.
Properties
IUPAC Name |
1-[4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-oxo-2-phenylacetyl)phenyl]propan-2-yl]phenyl]-2-phenylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H18F6O4/c32-30(33,34)29(31(35,36)37,23-15-11-21(12-16-23)27(40)25(38)19-7-3-1-4-8-19)24-17-13-22(14-18-24)28(41)26(39)20-9-5-2-6-10-20/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZFEFFOYGPJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C(=O)C(=O)C4=CC=CC=C4)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H18F6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4638576.png)
![4-[({[3-(dimethylamino)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4638584.png)
![N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B4638591.png)
![1-(3-Methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4638599.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4638610.png)
![4-[(4-chloro-5-nitro-1H-pyrazol-1-yl)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B4638627.png)
![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4638634.png)
![[9-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4638641.png)


![N~4~-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE](/img/structure/B4638668.png)
![8-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4638684.png)

![ethyl 2-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4638694.png)
